Methyl 2-methoxy-3-methylisonicotinate

Description

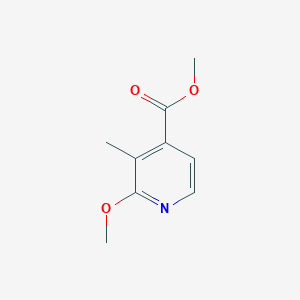

Methyl 2-methoxy-3-methylisonicotinate (CAS No. 1227516-59-7) is a pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. This compound is a methyl ester of 2-methoxy-3-methylisonicotinic acid and is primarily utilized in research settings for chemical synthesis and pharmaceutical development . Key properties include:

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 2-methoxy-3-methylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-10-8(6)12-2/h4-5H,1-3H3 |

InChI Key |

NCBUJYDEPUIUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3-methylisonicotinate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methoxy-3-methylisonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research involving this compound explores its potential therapeutic properties and its role in drug development.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to influence various biochemical processes . For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Ester vs. Acid Groups :

- This compound’s ester group reduces polarity compared to carboxylic acid analogs (e.g., 2-Methoxy-3-methylisonicotinic acid), leading to lower aqueous solubility but higher compatibility with lipid-based formulations .

- Acid derivatives are more reactive in condensation reactions (e.g., peptide coupling), whereas the ester form may act as a prodrug, hydrolyzing to the active acid in biological systems .

Substituent Effects: Amino Group (6-Amino-2-methoxynicotinic acid): Increases basicity (pKa ~8–9), enabling interactions with acidic residues in enzymes or receptors . Bromo Group (6-Bromo-2-methoxynicotinic acid): Facilitates halogen bonding and participation in catalytic cycles, making it valuable in medicinal chemistry . Fluorine (5-Fluoro-2-methoxynicotinic acid): Improves pharmacokinetic properties by resisting oxidative metabolism and enhancing membrane permeability .

Stability and Storage :

- This compound requires strict temperature control (2–8°C) to prevent ester hydrolysis, whereas acid derivatives may exhibit greater thermal stability .

Biological Activity

Methyl 2-methoxy-3-methylisonicotinate (MMMI) is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of methoxy and methyl groups. Its chemical formula is , and its molecular weight is approximately 193.23 g/mol. The presence of the methoxy group may influence its solubility and interaction with biological targets.

The biological activity of MMMI can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. Research indicates that it may function as a ligand for specific enzymes, modulating their activity and influencing biochemical pathways essential for cellular functions.

Potential Mechanisms:

- Enzyme Modulation : MMMI has been shown to affect enzyme kinetics, potentially enhancing or inhibiting metabolic processes.

- Cell Permeability : Studies demonstrate that MMMI can penetrate cell membranes effectively, allowing it to exert its biological effects intracellularly .

- Antioxidant Activity : Some studies suggest that MMMI may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MMMI against various bacterial strains. For example, it has demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

MMMI has been investigated for its anticancer effects, particularly in vitro studies that suggest it may induce apoptosis in cancer cell lines. The compound's ability to modulate cell signaling pathways related to cell growth and survival presents promising avenues for cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of MMMI against various pathogens. The results indicated that MMMI exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as an antimicrobial agent . -

Anticancer Research :

In another investigation, MMMI was tested on human breast cancer cell lines (MDA-MB-231). The findings revealed that treatment with MMMI resulted in significant reductions in cell viability and induced apoptosis, suggesting its potential role as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.